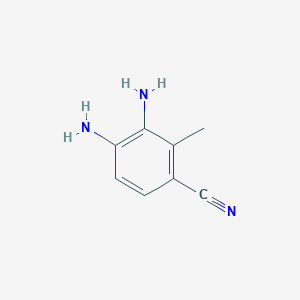

3,4-Diamino-2-methylbenzonitrile

Overview

Description

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Diamino-2-methylbenzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

While specific chemical reactions involving 3,4-Diamino-2-methylbenzonitrile are not available, studies on similar compounds have been conducted . These studies often involve complex reactions and require advanced analytical techniques to understand the reaction mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Diamino-2-methylbenzonitrile include its molecular weight, melting point, boiling point, and density . These properties are crucial for understanding how the compound behaves under different conditions.Scientific Research Applications

Thermochemical Properties : Zaitseva et al. (2015) conducted a study on the gas-phase enthalpies of formation of various methylbenzonitriles, including 2-, 3-, and 4-methylbenzonitrile. The interaction between cyano and methyl groups was found to be slightly stabilizing. This research is useful in understanding the thermochemical properties of methyl and cyano substituted benzenes (Zaitseva et al., 2015).

Spectroscopic Investigations : Shajikumar and R. Raman (2018) carried out experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile, a compound similar to 3,4-Diamino-2-methylbenzonitrile. This research provides insights into the electronic structure, vibrational properties, and thermodynamic properties of such compounds (Shajikumar & R. Raman, 2018).

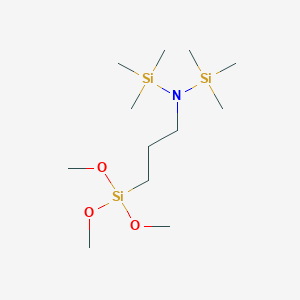

Synthesis of Related Compounds : Min (2006) successfully synthesized 3-fluoro-4-methylbenzonitrile using ortho-toluidine. This synthesis method could be of practical importance for the development and production of new pesticides (Min, 2006).

Vibrational Spectrum and Thermodynamics : Chatterjee, Garg, and Jaiswal (1978) recorded the Raman spectrum of para methylbenzonitrile and proposed a complete assignment of fundamental frequencies to various modes of vibration. This study also computed thermodynamic functions of the molecule, contributing to the understanding of the molecular stability and behavior of related compounds (Chatterjee, Garg, & Jaiswal, 1978).

Photocycloaddition Reactions : AlQaradawi, Gilbert, and Jones (1995) investigated the photocycloaddition reactions of methylbenzonitriles with cyclopentene and ethyl vinyl ether. The study provided insights into the reaction-mode selectivity and regiochemistry of these reactions, which is crucial for understanding the photochemical behavior of these compounds (AlQaradawi, Gilbert, & Jones, 1995).

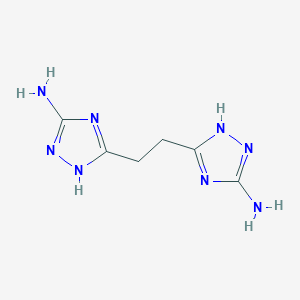

Synthesis of Arylated and Aminated Naphthalenes : Singh et al. (2016) developed a new methodology for synthesizing 3,4-diamino-2-methylsulfanyl-naphthalene-1-carbonitrile. This method has potential applications in constructing various highly functionalized fused polycyclic N-heterocycles (Singh et al., 2016).

Mechanism of Action

Target of Action

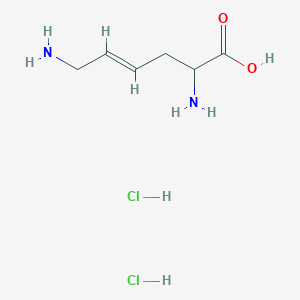

The primary targets of 3,4-Diamino-2-methylbenzonitrile are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines .

Mode of Action

3,4-Diamino-2-methylbenzonitrile, being structurally based on diamines, acts as an inhibitor of these oxidases . The compound interacts with these enzymes, leading to their inhibition and thus affecting the metabolism of biogenic amines .

Biochemical Pathways

The inhibition of amine oxidases by 3,4-Diamino-2-methylbenzonitrile affects the metabolic pathways of biogenic amines . This can lead to changes in the levels of these amines, which can have downstream effects on various physiological processes, including neurotransmission .

Result of Action

The molecular and cellular effects of 3,4-Diamino-2-methylbenzonitrile’s action would be primarily related to changes in biogenic amine levels due to the inhibition of amine oxidases . This could potentially affect various physiological processes, including neurotransmission .

properties

IUPAC Name |

3,4-diamino-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-3H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMROTAFNURKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diamino-2-methylbenzonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)

![(2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid](/img/structure/B6360928.png)

![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)